molecular formula C9H5Cl2NO2 B2575725 4,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 96129-74-7

4,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B2575725
CAS No.: 96129-74-7
M. Wt: 230.04
InChI Key: LMYQVAQDBJJBEM-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5Cl2NO2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5Cl2NO2/c10-5-1-2-6 (11)8-4 (5)3-7 (12-8)9 (13)14/h1-3,12H, (H,13,14) . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 230.05 . The melting point is reported to be between 247-248 degrees Celsius .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Synthesis and Biological Activity : Research has demonstrated that derivatives of indole-2-carboxylic acid, which include 4,7-dichloro-1H-indole-2-carboxylic acid, have significant antibacterial and moderate antifungal activities. This was established by synthesizing a series of compounds from 1-Propyl-1H-indole-2-carboxylic acid and testing them against various bacterial and fungal strains, indicating potential therapeutic applications (Raju et al., 2015).

NMDA Receptor Antagonism

  • Pharmacological Evaluation : Certain derivatives of this compound, particularly those with modifications at the 2-carboxy and arylvinyl moieties, have been identified as potent selective glycine-site NMDA receptor antagonists. This suggests a potential role in neurological and psychiatric disorders where NMDA receptor modulation is a therapeutic target (Baron et al., 2005).

Enzyme Inhibition

  • Allosteric Inhibition of Fructose-1,6-Bisphosphatase : A derivative of this compound has been found to be an allosteric inhibitor of fructose 1,6-bisphosphatase, binding at the AMP regulatory site. This highlights its potential use in drug design, particularly in metabolic pathways (Wright et al., 2003).

Synthesis of Derivatives

  • Versatile Intermediates for Pharmaceutical Agents : Indole-2-carboxylic acid, a closely related compound, is a versatile intermediate in the synthesis of many pharmaceutically active agents. This underscores the importance of this compound in the preparation of various drugs (Jiang et al., 2017).

Electrochemical Properties

  • Oxidation Chemistry in Aqueous Solutions : The oxidation chemistry of indole-2-carboxylic acid, including derivatives like this compound, has been studied in neutral aqueous solutions. This research is crucial for understanding the redox behavior of these compounds, which can be relevant in various chemical and biological processes (Goyal & Sangal, 2005).

Safety and Hazards

The safety information available indicates that 4,7-dichloro-1H-indole-2-carboxylic acid is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4,7-dichloro-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . Therefore, it can be inferred that this compound likely interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.

Result of Action

Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.

Properties

IUPAC Name

4,7-dichloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYQVAQDBJJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-74-7
Record name 4,7-dichloro-1H-indole-2-carboxylic acid
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